Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride
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Overview
Description
Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride is an organophosphorus compound with the molecular formula C26H21ClNP It is a member of the phosphonium salts family, characterized by the presence of a positively charged phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[2-(phenylimino)ethenyl]phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate halide. One common method is the reaction of triphenylphosphine with 2-(phenylimino)ethenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, alkoxide, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triphenyl[2-(phenylimino)ethenyl]phosphanium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of triphenyl[2-(phenylimino)ethenyl]phosphanium chloride involves its interaction with molecular targets through its positively charged phosphorus atom. This interaction can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in catalysis.
Triphenylmethylphosphonium chloride: Another phosphonium salt with similar properties.
Uniqueness
Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
62085-93-2 |
---|---|
Molecular Formula |
C26H21ClNP |
Molecular Weight |
413.9 g/mol |
InChI |
InChI=1S/C26H21NP.ClH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,22H;1H/q+1;/p-1 |
InChI Key |
NYVUSTUYXFNYDV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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